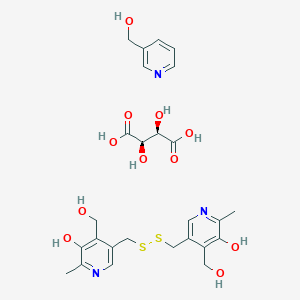
Danaden retard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danaden retard is a pharmaceutical compound used primarily in the treatment of cerebral ischemia and other related conditions. It is a combination of Encephabol (pyritinol) and nicotinic acid, which work together to improve cerebral blood flow and reduce symptoms associated with cerebral insufficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Danaden retard involves the synthesis of its active components, Encephabol and nicotinic acid. Encephabol is synthesized through a series of chemical reactions starting from pyridoxine (vitamin B6). The process involves the oxidation of pyridoxine to pyridoxal, followed by the formation of a Schiff base with a suitable amine, and subsequent reduction to yield pyritinol .
The industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine with nitric acid .
Industrial Production Methods
The industrial production of this compound involves the formulation of sustained-release tablets. This is achieved by blending the active ingredients with hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and xanthan gum. The mixture is then subjected to wet granulation, followed by compression into tablets .
Analyse Chemischer Reaktionen
Types of Reactions
Danaden retard undergoes several types of chemical reactions, including:
Oxidation: The oxidation of pyridoxine to pyridoxal is a key step in the synthesis of Encephabol.
Reduction: The reduction of the Schiff base intermediate to yield pyritinol.
Substitution: The hydrolysis of nicotinonitrile to produce nicotinic acid.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is used for the oxidation of 3-methylpyridine to nicotinic acid.
Reducing Agents: Sodium borohydride is commonly used for the reduction of Schiff bases to amines.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific conditions required.
Major Products
The major products formed from these reactions are Encephabol (pyritinol) and nicotinic acid, which are the active components of this compound .
Wissenschaftliche Forschungsanwendungen
Danaden retard has been extensively studied for its applications in various fields:
Wirkmechanismus
Danaden retard exerts its effects through the combined action of Encephabol and nicotinic acid. Encephabol improves cerebral metabolism by enhancing glucose uptake and utilization in the brain. It also has antioxidant properties that protect neuronal cells from oxidative stress . Nicotinic acid acts as a vasodilator, increasing blood flow to the brain and reducing symptoms of cerebral insufficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piracetam: Another nootropic drug used to enhance cognitive function and treat cerebral insufficiency.
Vinpocetine: A synthetic derivative of the alkaloid vincamine, used to treat cerebrovascular disorders.
Ginkgo Biloba Extract: A natural extract used to improve cognitive function and treat peripheral circulation disorders.
Uniqueness
Danaden retard is unique in its combination of Encephabol and nicotinic acid, which provides a synergistic effect in improving cerebral blood flow and metabolism. This combination makes it particularly effective in treating cerebral ischemia and related conditions .
Eigenschaften
CAS-Nummer |
76391-79-2 |
|---|---|
Molekularformel |
C26H33N3O11S2 |
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;pyridin-3-ylmethanol |
InChI |
InChI=1S/C16H20N2O4S2.C6H7NO.C4H6O6/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h3-4,19-22H,5-8H2,1-2H3;1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI-Schlüssel |
RAQWFNMBUPUYRM-CEAXSRTFSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


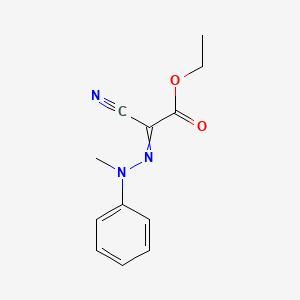
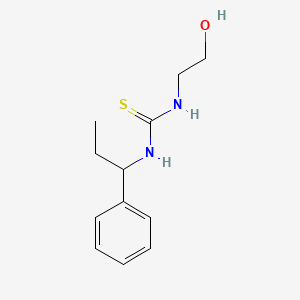
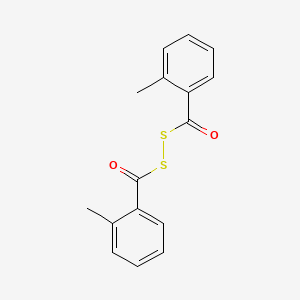

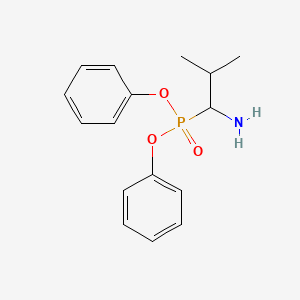
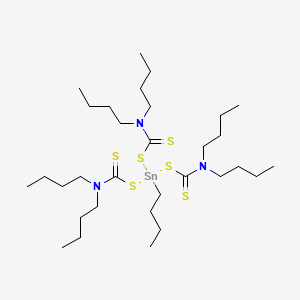
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
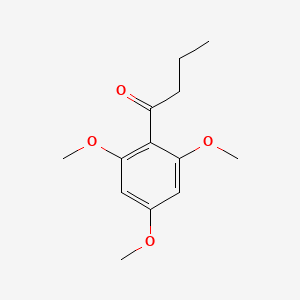
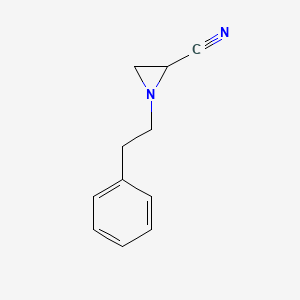
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
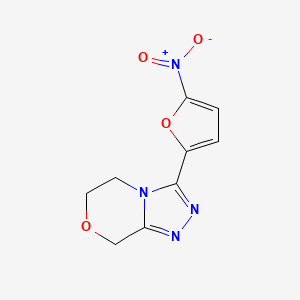
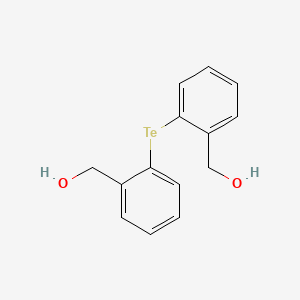
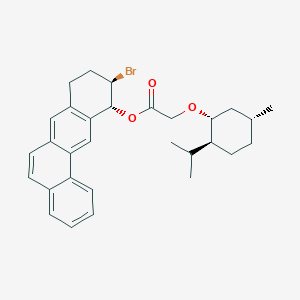
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
